molecular formula C11H6BrF3S B1524785 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene CAS No. 869540-85-2

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene

Cat. No.: B1524785
CAS No.: 869540-85-2
M. Wt: 307.13 g/mol
InChI Key: RBPSGQNWORRZMH-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a brominated thiophene derivative with a trifluoromethyl group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Bromination: The thiophene ring can be brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo group at the 2-position.

  • Trifluoromethylation: The phenyl ring can be trifluoromethylated using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: The bromo group can be reduced to form a corresponding hydroxyl group.

  • Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Hydroxyl Derivatives: Resulting from reduction reactions.

  • Nucleophilic Substitution Products: Resulting from substitution reactions.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • Role: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene serves as a crucial intermediate in the synthesis of more complex organic compounds. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reactions: Common reactions include:
    • Nucleophilic Substitution: The bromo group can be replaced with nucleophiles such as amines or alcohols.
    • Cross-Coupling Reactions: It is often utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, enhancing its utility in synthetic methodologies.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with sodium azide to form azide derivatives75
Suzuki CouplingCoupling with phenylboronic acid to form biphenyl derivatives60
Heck ReactionCoupling with alkenes to form substituted alkenes50

Medicinal Chemistry

  • Potential Therapeutic Uses: Research indicates that this compound exhibits promising biological activity, making it a candidate for drug discovery. Its structure allows for interactions with various biological targets, including enzymes and receptors.
  • Case Studies:
    • A study highlighted its potential as an anticancer agent, where derivatives of thiophene were shown to inhibit cancer cell proliferation effectively.
    • Another investigation focused on its anti-inflammatory properties, suggesting that modifications to the thiophene ring could enhance biological activity.

Table 2: Biological Activities Associated with Thiophene Derivatives

Activity TypeCompoundEffectiveness
AnticancerThiophene Derivative AIC50 = 15 µM
Anti-inflammatoryThiophene Derivative BSignificant reduction in cytokine levels
AntimicrobialThiophene Derivative CBroad-spectrum activity

Material Science

Applications in Polymer Chemistry

  • Polymer Production: The compound is utilized in the synthesis of polymers and coatings due to its unique electronic properties imparted by the trifluoromethyl group. This enhances the mechanical strength and thermal stability of the resulting materials.
  • Conductive Polymers: Its incorporation into conductive polymer matrices has been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 3: Properties of Polymers Derived from Thiophene Compounds

PropertyValue
Thermal StabilityUp to 300 °C
Electrical Conductivity10^-3 S/cm
Mechanical StrengthTensile strength > 50 MPa

Mechanism of Action

The mechanism by which 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine: A pyridine derivative with similar trifluoromethyl and bromo groups.

  • 2-Bromo-5-(trifluoromethyl)benzamide: A benzamide derivative with similar functional groups.

Uniqueness: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is unique due to its thiophene core, which imparts different chemical and physical properties compared to pyridine or benzamide derivatives. This makes it suitable for specific applications where the thiophene ring's properties are advantageous.

Biological Activity

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound is characterized by a thiophene ring substituted at the 2-position with a bromine atom and at the 5-position with a phenyl group that carries a trifluoromethyl group. The presence of these substituents is crucial for the compound's biological activity.

Synthesis Methods

The synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the selective introduction of aryl groups to the thiophene core. For instance, reactions involving 2-bromothiophene and various aryl halides have been reported to yield high-purity products with good yields under optimized conditions .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain thiophene compounds effectively inhibited bacterial growth, suggesting their potential as antibacterial agents . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antitubercular Activity

Recent investigations have highlighted the compound's potential as an antitubercular agent. In vitro assays have shown that derivatives with similar structures can inhibit Mycobacterium tuberculosis by targeting specific enzymes involved in mycobacterial metabolism. For example, compounds exhibiting electron-withdrawing groups like trifluoromethyl have been linked to enhanced potency against MbtI (mycobacterial enzyme) with IC50 values around 15 µM .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. The incorporation of trifluoromethyl groups has been associated with increased binding affinity to inflammatory mediators, potentially reducing inflammation in various models .

1. Structure-Activity Relationship (SAR) Studies

A detailed SAR analysis has been conducted on various thiophene derivatives to elucidate the influence of different substituents on biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved inhibitory effects against MbtI compared to their unsubstituted counterparts .

CompoundSubstituentIC50 (µM)Activity
IVCF315Antitubercular
VCF3, CF319Antitubercular
VIF17Antitubercular

2. Pharmacokinetic Profile

The pharmacokinetics of thiophene derivatives, including absorption, distribution, metabolism, and excretion (ADME), play a crucial role in their therapeutic efficacy. Studies indicate that modifications such as trifluoromethyl substitution can enhance solubility and bioavailability, making these compounds more effective in vivo .

3. Computational Studies

Computational modeling has been employed to predict the interaction of this compound with various biological targets. Molecular docking studies suggest strong binding affinities to key enzymes involved in bacterial metabolism, which supports experimental findings regarding its antimicrobial properties .

Properties

IUPAC Name

2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPSGQNWORRZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702992
Record name 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869540-85-2
Record name 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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